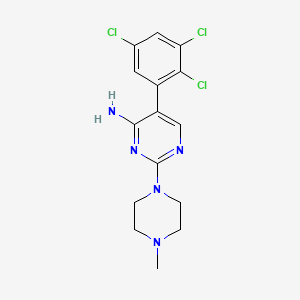

Sipatrigine

描述

西帕特利嗪是一种来源于拉莫三嗪的取代嘧啶化合物。它以其神经保护特性而闻名,并作为钠和钙通道的抑制剂发挥作用。 西帕特利嗪因其能够减弱谷氨酸释放并减少皮质梗塞体积,而被研究用于治疗脑缺血和中风等疾病 .

准备方法

西帕特利嗪可以通过一系列化学反应合成,包括嘧啶环的形成和随后的取代反应。合成路线通常涉及 2,3,5-三氯苯腈与 4-甲基哌嗪反应形成中间体,然后将其环化生成西帕特利嗪。 反应条件通常需要使用二甲基亚砜 (DMSO) 等溶剂和催化剂以促进目标产物的形成 .

化学反应分析

科学研究应用

Neuroprotective Applications

Sipatrigine is primarily recognized for its neuroprotective effects, particularly in the context of ischemic conditions such as stroke and traumatic brain injury.

Clinical Studies

Several studies have highlighted the efficacy of this compound in animal models:

- Cerebral Ischemia : In rodent models of middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotective effects, reducing infarct volume and improving neurological outcomes .

- Traumatic Brain Injury : Administration of this compound has been shown to mitigate damage from traumatic brain injuries by inhibiting sodium-dependent glutamate release .

Cardiovascular Applications

This compound also exhibits effects on cardiac ion channels, which may have implications for cardiovascular health.

Cardiac Ion Channel Modulation

Research indicates that this compound blocks multiple cardiac ion currents, including:

- Delayed rectifier potassium currents (I_Kr and I_Ks)

- Inward rectifier potassium current (I_K1)

- L-type calcium current (I_Ca,L)

- Fast sodium current (I_Na)

The compound has been shown to prolong action potential duration (APD) in guinea pig ventricular myocytes, suggesting potential applications in managing cardiac arrhythmias .

Potential Psychiatric Applications

Recent studies have suggested that this compound may have therapeutic potential in treating major depression and bipolar disorder through its action on two-pore-domain potassium channels (TREK-1) .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Blocks NaV and Ca^2+ channels | Reduces glutamate release; protects against ischemia |

| Cardiovascular | Modulates cardiac ion currents | Prolongs APD; potential anti-arrhythmic effects |

| Psychiatric | Antagonizes TREK-1 channels | Possible benefits in depression treatment |

Case Study 1: Stroke Management

In a clinical trial involving 220 patients with acute stroke symptoms, this compound was administered intravenously. The trial reported a reduction in disability at three months follow-up compared to control groups, supporting its application in acute stroke management .

Case Study 2: Traumatic Brain Injury

A study on the effects of this compound following traumatic brain injury indicated a significant decrease in cortical infarct volume when administered within the critical window post-injury. This suggests its potential as a therapeutic agent for brain injuries .

作用机制

西帕特利嗪的主要作用机制涉及抑制电压依赖性钠和钙通道。通过阻断这些通道,西帕特利嗪减少了钠离子和钙离子的流入,从而减弱了谷氨酸(一种参与兴奋性毒性的神经递质)的释放。这种神经保护作用有助于在缺血事件期间最大限度地减少神经元损伤。 西帕特利嗪还会与其他分子靶标相互作用,包括 TREK 和 TRESK 钾通道,从而有助于其整体神经保护特性 .

相似化合物的比较

西帕特利嗪在结构上类似于拉莫三嗪,另一种抗癫痫和神经保护剂。两种化合物都具有嘧啶核心,并通过抑制钠和钙通道表现出类似的作用机制。西帕特利嗪被发现比拉莫三嗪更有效地抑制 TREK 和 TRESK 通道。 其他类似化合物包括 CEN-092,它也以不同的结合亲和力和功效靶向 TREK 和 TRESK 通道 .

参考文献

生物活性

Sipatrigine (CAS 130800-90-7), also known as BW 619C89, is a neuroprotective agent primarily recognized for its action as a blocker of voltage-dependent sodium channels (NaV). This compound has garnered attention due to its potential therapeutic applications in neuroprotection, particularly in the context of ischemic stroke and other neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and relevant case studies.

This compound functions by inhibiting sodium channels, which plays a crucial role in the modulation of neuronal excitability. Its ability to inhibit glutamate release contributes to its neuroprotective properties. The compound has shown effectiveness in various animal models, particularly in preventing ischemia-induced neuronal damage. It also exhibits affinity for calcium channels and several receptor types, including sigma and muscarinic receptors, further broadening its pharmacological profile .

Efficacy in Stroke Models

Research indicates that this compound is effective in both permanent and transient middle cerebral artery occlusion (MCAO) models in rodents, demonstrating significant neuroprotective effects. In these studies, this compound administration resulted in reduced infarct volumes and improved neurological outcomes compared to control groups .

Phase II Clinical Trials

A notable Phase II clinical trial evaluated the effects of continuous intravenous infusion of this compound on patients diagnosed with stroke. The study involved 27 patients who received varying doses of this compound (10-36 mg/kg) over 65 hours. Results indicated that neuropsychiatric effects were prevalent among those receiving this compound, with 16 out of 21 patients experiencing issues such as confusion and hallucinations. In contrast, no such effects were reported in the placebo group .

| Dose (mg/kg) | Patients Experiencing Neuropsychiatric Effects | Adverse Events |

|---|---|---|

| 10 | 4 | Nausea, vomiting |

| 18 | 5 | Infusion site reactions |

| 27 | 3 | Hyponatremia |

| 36 | 4 | General discomfort |

Despite these adverse events, the pharmacokinetic profile of this compound remained consistent with previous studies, indicating a long half-life and active metabolites which may contribute to CNS side effects .

Neuroprotective Effects

In a systematic review involving multiple trials assessing various neuroprotective agents for acute stroke, this compound was highlighted for its potential benefits in reducing disability and mortality rates. However, the overall efficacy compared to other agents was not statistically significant .

Real-World Evidence

A recent case study explored real-world applications of this compound within clinical settings. It emphasized how data from ongoing clinical trials could inform treatment protocols for stroke patients. By analyzing patient outcomes with and without this compound treatment, researchers aimed to establish a clearer understanding of its effectiveness in diverse populations .

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCBJADCWMDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156750 | |

| Record name | Sipatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130800-90-7 | |

| Record name | Sipatrigine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sipatrigine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sipatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIPATRIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。